molecular formula C24H30N2O2 B12607056 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine CAS No. 918442-31-6

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine

Katalognummer: B12607056
CAS-Nummer: 918442-31-6
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: RJVWSQBSVQTREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is a complex organic compound characterized by its unique structure, which includes a fluorenyl group substituted with nitro and dipropyl groups, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine typically involves multiple steps, starting with the preparation of the fluorenyl precursor The fluorenyl compound is nitrated to introduce the nitro group, followed by alkylation to add the dipropyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(7-Nitro-9,9-dibutyl-9H-fluoren-2-YL)piperidine
  • 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)azetidine
  • 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)ethanone

Uniqueness

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

918442-31-6

Molekularformel

C24H30N2O2

Molekulargewicht

378.5 g/mol

IUPAC-Name

1-(7-nitro-9,9-dipropylfluoren-2-yl)piperidine

InChI

InChI=1S/C24H30N2O2/c1-3-12-24(13-4-2)22-16-18(25-14-6-5-7-15-25)8-10-20(22)21-11-9-19(26(27)28)17-23(21)24/h8-11,16-17H,3-7,12-15H2,1-2H3

InChI-Schlüssel

RJVWSQBSVQTREC-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(C2=C(C=CC(=C2)N3CCCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.